molecular formula C7H12O B2369670 1-(Prop-2-en-1-yl)cyclobutan-1-ol CAS No. 569679-43-2

1-(Prop-2-en-1-yl)cyclobutan-1-ol

Cat. No. B2369670
CAS RN: 569679-43-2
M. Wt: 112.172
InChI Key: GSYZJHHTZVBSQU-UHFFFAOYSA-N
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Description

“1-(Prop-2-en-1-yl)cyclobutan-1-ol” is a chemical compound with the molecular formula C7H12O . It has a molecular weight of 112.17 g/mol . The IUPAC name for this compound is 1-prop-2-enylcyclobutan-1-ol .


Molecular Structure Analysis

The InChI representation of the molecule is InChI=1S/C7H12O/c1-2-4-7(8)5-3-6-7/h2,8H,1,3-6H2 . The Canonical SMILES representation is C=CCC1(CCC1)O .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 112.17 g/mol . It has a XLogP3-AA value of 1.4, indicating its lipophilicity . The compound has one hydrogen bond donor and one hydrogen bond acceptor . The topological polar surface area is 20.2 Ų . The compound has a complexity of 92.6 .

Scientific Research Applications

  • Gold(I)-Catalyzed Intermolecular [2+2] Cycloadditions : Research by Faustino et al. (2012) demonstrates that 3-(Propa-1,2-dien-1-yl)oxazolidin-2-one is an effective two-carbon partner in gold-catalyzed [2+2] cycloadditions to alkenes. This process provides a simple and practical entry to highly substituted cyclobutane derivatives, with complete regio- and stereocontrol (Faustino et al., 2012).

  • Photoreduction of Cycloalkanecarbaldehydes : A study by Funke and Cerfontain (1976) investigated the photochemistry of cyclobutane-carbaldehyde. The primary process upon irradiation involves abstraction of solvent methine hydrogen, leading to a variety of photoproducts (Funke & Cerfontain, 1976).

  • Tandem Carbolithiation/Cyclization : Robinson et al. (1997) found that reaction of 2-(3-phenyl-2-propen-1-yl) oxazolines with organolithium reagents leads to cyclobutane ring formation. This novel tandem carbolithiation/cyclization sequence results in products that can be hydrolyzed to substituted cyclobutanones (Robinson et al., 1997).

  • Low Volume Shrinkage in Polymers : Contreras et al. (2015) demonstrated the use of 1,1-bis(ethoxycarbonyl)-2-vinylcyclopropanes and its derivatives for low volume shrinkage of polymers through photopolymerization. This study provides insights into the synthesis of efficient dental composites with minimal shrinkage (Contreras et al., 2015).

  • Stereochemistry and Mechanism of the Reverse Ene Reaction : Getty and Berson (1991) investigated the stereochemistry and mechanism of the reverse ene reaction in cyclobutanes. Their work provides insights into the dynamics of this reaction at high temperatures (Getty & Berson, 1991).

  • Synthesis of Cyclobutane Hydrocarbons for Propellants : Finkel’shtein et al. (2003) explored the chemistry of cyclobutane hydrocarbons, highlighting their use as effective propellants and energy accumulators. The study emphasizes the unique properties of cyclobutane compounds due to their highly strained 4-membered ring structure (Finkel’shtein et al., 2003).

  • Antimicrobial Activity of Cyclobutane Complexes : Cukurovalı et al. (2002) synthesized novel Schiff base ligands containing cyclobutane and tested their antimicrobial activities. Some of these complexes showed effectiveness against various microorganisms (Cukurovalı et al., 2002).

  • Gold-Catalyzed Cycloisomerizations of Ene-ynamides : Couty et al. (2009) studied the gold-catalyzed cycloisomerizations of 1,6-ene-ynamides, leading to cyclobutanones. This research highlights the potential for creating complex molecules using gold catalysis (Couty et al., 2009).

Safety And Hazards

The compound has been associated with hazard statements H226, H315, H319, and H335 . Precautionary measures include P210, P233, P240, P241, P242, P243, P261, P264, P271, P280, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, and P501 .

properties

IUPAC Name

1-prop-2-enylcyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O/c1-2-4-7(8)5-3-6-7/h2,8H,1,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSYZJHHTZVBSQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1(CCC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Prop-2-en-1-yl)cyclobutan-1-ol

CAS RN

569679-43-2
Record name 1-(prop-2-en-1-yl)cyclobutan-1-ol
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